molecular formula C22H25ClO4 B12845490 (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate

(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate

Cat. No.: B12845490
M. Wt: 388.9 g/mol
InChI Key: KORDOCITOWKYQK-PFLNPMNTSA-N
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Description

(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is a complex organic compound with a unique structure that combines adamantane, a polycyclic hydrocarbon, with a phenyl group substituted with chlorine, hydroxyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy and methylene groups.

    Aldol Condensation: The functionalized adamantane is then subjected to aldol condensation with a suitable aldehyde to form the intermediate compound.

    Esterification: The intermediate is esterified with methyl acrylate under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its adamantane core is known for enhancing the stability and bioavailability of drugs. Additionally, the presence of multiple functional groups allows for targeted interactions with biological molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds and other interactions with active sites. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.

Properties

Molecular Formula

C22H25ClO4

Molecular Weight

388.9 g/mol

IUPAC Name

methyl (E)-3-[4-[2-adamantylidene(methoxy)methyl]-3-chloro-2-hydroxyphenyl]prop-2-enoate

InChI

InChI=1S/C22H25ClO4/c1-26-18(24)6-4-14-3-5-17(20(23)21(14)25)22(27-2)19-15-8-12-7-13(10-15)11-16(19)9-12/h3-6,12-13,15-16,25H,7-11H2,1-2H3/b6-4+,22-19?

InChI Key

KORDOCITOWKYQK-PFLNPMNTSA-N

Isomeric SMILES

COC(=O)/C=C/C1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O

Canonical SMILES

COC(=O)C=CC1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O

Origin of Product

United States

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